molecular formula C25H50N2O2 B13835060 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

Cat. No.: B13835060
M. Wt: 410.7 g/mol
InChI Key: YEAJUYNPHBTFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide: is an organic compound that belongs to the class of hydroxylamines It is derived from the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of esters or sulfonates.

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.

Comparison with Similar Compounds

Uniqueness: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide stands out due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where solubility and interaction with non-polar substances are crucial .

Properties

Molecular Formula

C25H50N2O2

Molecular Weight

410.7 g/mol

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide

InChI

InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28)

InChI Key

YEAJUYNPHBTFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.